Ricinine

Catalog No.
S541398
CAS No.
524-40-3
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricinine

CAS Number

524-40-3

Product Name

Ricinine

IUPAC Name

4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3

InChI Key

PETSAYFQSGAEQY-UHFFFAOYSA-N

SMILES

N#CC1=C(OC)C=CN(C)C1=O

Solubility

2.7 mg/mL at 10 °C

Synonyms

3-cyano-4-methoxy-N-methyl-2-pyridone, ricinine

Canonical SMILES

CN1C=CC(=C(C1=O)C#N)OC

Description

The exact mass of the compound Ricinine is 164.0586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.7 mg/ml at 10 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642604. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyridine alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ricinine as a Marker for Ricin Detection

Due to its consistent presence alongside ricin in castor plant tissues, ricinine serves as a valuable tool for forensic scientists and researchers alike. By detecting ricinine, scientists can indirectly identify the presence of ricin. This is particularly useful in situations like forensic investigations where isolating and handling ricin directly poses a safety hazard [].

Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to measure ricinine levels in samples suspected to contain ricin. The presence and concentration of ricinine can then be used to estimate the amount of ricin present [].

Ricinine is a toxic alkaloid primarily derived from the seeds of the castor plant, Ricinus communis. It was first isolated in 1864 by chemist Tuson and is characterized as a pyridine alkaloid with a chemical formula of C8H8N2O2C_8H_8N_2O_2 . Ricinine exhibits a melting point range of 170-180 °C at 20 mmHg and is notable for its sublimation properties. Unlike many other alkaloids, ricinine does not form salts and can be precipitated using iodine or mercuric chloride solutions, but not with Mayer's reagent .

Ricin enters cells through the B chain's interaction with cell surface carbohydrates []. Once inside, the A chain inactivates ribosomes, essential for protein synthesis. This disrupts cellular function and leads to cell death [].

Ricin is a highly toxic substance. Inhalation, ingestion, or injection can be fatal []. The following data highlights the dangers of ricin:

  • Lethal Dose (LD50): 22 micrograms per kilogram of body weight (mice, intraperitoneal injection) []. This value is exceptionally low, indicating high toxicity.
  • Symptoms of Exposure: Vary depending on exposure route, but can include nausea, vomiting, diarrhea, difficulty breathing, and eventually death [].

Ricinine undergoes various chemical transformations, including hydrolysis, which yields methanol and ricininic acid when treated with alkali . Its synthesis has been explored through different methods, including the reaction of cyanoacetyl chloride with precursors like 3-picoline 1-oxide, leading to various intermediates before arriving at ricinine . Additionally, ricinine can be methylated to form derivatives that may enhance its biological activity .

Ricinine is known for its diverse biological effects. It has demonstrated insecticidal properties and has been studied for its neurotoxic effects, including inducing seizures in animal models . Chronic exposure to ricinine has been linked to severe toxic reactions such as liver and kidney damage, convulsions, hypotension, and potentially fatal outcomes . Its mechanism of action includes inhibition of acetylcholinesterase activity, which is crucial for neurotransmitter regulation in the nervous system .

Several synthesis methods for ricinine have been documented:

  • From Cyanoacetyl Chloride: Utilizing intermediates like malonamoyl chloride and cyanoketene to yield ricinine through a series of transformations .
  • From 3-Picoline 1-Oxide: Involves multiple steps including nitration and chlorination to arrive at the final compound .
  • Multicomponent Reactions: Recent approaches involve the use of primary amines with ethyl 2-cyano-1-methoxy-5-(dimethylamino)pentadienoate in the presence of sodium ethoxide to produce N-derivatives of ricinine .

Ricinine has potential applications in various fields:

  • Insecticides: Its insecticidal properties make it a candidate for agricultural applications.
  • Biomarker for Poisoning: Ricinine serves as a biomarker for ricin poisoning, aiding in forensic toxicology .
  • Pharmacological Research: Due to its neurotoxic effects and interaction with acetylcholinesterase, it is studied for potential implications in neurological disorders.

Research into ricinine's interactions reveals significant insights into its toxicity and biological mechanisms. Studies have shown that micromolar concentrations can affect neurotransmitter binding in the brain, specifically decreasing the binding of radiolabeled flunitrazepam without altering other receptor bindings . This suggests that ricinine may modulate neurotransmitter systems, contributing to its neurotoxic effects.

Ricinine shares structural similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityToxicity Level
RicininePyridine AlkaloidInsecticidal, neurotoxicHigh
NicotinePyridine AlkaloidStimulantModerate
MorphinePhenanthrene AlkaloidAnalgesicHigh
QuinineCinchona AlkaloidAntimalarialModerate
TheobromineXanthine AlkaloidStimulantLow

Ricinine's unique profile lies in its dual role as both an insecticide and a neurotoxin, distinguishing it from other alkaloids that may primarily serve therapeutic purposes or exhibit less toxicity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Hydrogen Bond Acceptor Count

3

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

201.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

130UFS7AE0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

524-40-3

Wikipedia

Ricinine

Dates

Modify: 2023-08-15
1: El-Naggar MH, Elgaml A, Abdel Bar FM, Badria FA. Antimicrobial and antiquorum-sensing activity of Ricinus communis extracts and ricinine derivatives. Nat Prod Res. 2018 Jan 15:1-7. doi: 10.1080/14786419.2017.1423306. [Epub ahead of print] PubMed PMID: 29334239.
2: Marwat SK, Rehman F, Khan EA, Baloch MS, Sadiq M, Ullah I, Javaria S, Shaheen S. Review - Ricinus cmmunis - Ethnomedicinal uses and pharmacological activities. Pak J Pharm Sci. 2017 Sep;30(5):1815-1827. PubMed PMID: 29084706.
3: Lopez Nunez OF, Pizon AF, Tamama K. Ricin Poisoning after Oral Ingestion of Castor Beans: A Case Report and Review of the Literature and Laboratory Testing. J Emerg Med. 2017 Nov;53(5):e67-e71. doi: 10.1016/j.jemermed.2017.08.023. Epub 2017 Oct 4. PubMed PMID: 28987302.
4: Xu W, Yan X, Shao R, Chen L, Ke Z. Optimization of Ultrasonic-Microwave Synergistic Extraction of Ricinine from Castor Cake by Response Surface Methodology. Curr Pharm Biotechnol. 2016;17(13):1126-1133. PubMed PMID: 27655362.
5: Moshiri M, Hamid F, Etemad L. Ricin Toxicity: Clinical and Molecular Aspects. Rep Biochem Mol Biol. 2016 Apr;4(2):60-5. PubMed PMID: 27536698; PubMed Central PMCID: PMC4986263.
6: Nyasembe VO, Cheseto X, Kaplan F, Foster WA, Teal PE, Tumlinson JH, Borgemeister C, Torto B. The Invasive American Weed Parthenium hysterophorus Can Negatively Impact Malaria Control in Africa. PLoS One. 2015 Sep 14;10(9):e0137836. doi: 10.1371/journal.pone.0137836. eCollection 2015. PubMed PMID: 26367123; PubMed Central PMCID: PMC4569267.
7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Ohishi K, Toume K, Arai MA, Sadhu SK, Ahmed F, Mizoguchi T, Itoh M, Ishibashi M. Ricinine: a pyridone alkaloid from Ricinus communis that activates the Wnt signaling pathway through casein kinase 1α. Bioorg Med Chem. 2014 Sep 1;22(17):4597-601. doi: 10.1016/j.bmc.2014.07.027. Epub 2014 Jul 24. PubMed PMID: 25124862.
9: Wachira SW, Omar S, Jacob JW, Wahome M, Alborn HT, Spring DR, Masiga DK, Torto B. Toxicity of six plant extracts and two pyridone alkaloids from Ricinus communis against the malaria vector Anopheles gambiae. Parasit Vectors. 2014 Jul 4;7:312. doi: 10.1186/1756-3305-7-312. PubMed PMID: 24996560; PubMed Central PMCID: PMC4098926.
10: Cai M, Chen X, Wei X, Pan S, Zhao Y, Jin M. Dispersive solid-phase extraction followed by high-performance liquid chromatography/tandem mass spectrometry for the determination of ricinine in cooking oil. Food Chem. 2014 Sep 1;158:459-65. doi: 10.1016/j.foodchem.2014.02.114. Epub 2014 Feb 28. PubMed PMID: 24731370.
11: Peng J, Cai S, Wang L, Zhao N, Zhang TJ, Chen ZX, Meng FH. A metabonomic analysis of serum from rats treated with ricinine using ultra performance liquid chromatography coupled with mass spectrometry. PLoS One. 2014 Mar 11;9(3):e90416. doi: 10.1371/journal.pone.0090416. eCollection 2014. PubMed PMID: 24618672; PubMed Central PMCID: PMC3949718.
12: Thornton SL, Darracq M, Lo J, Cantrell FL. Castor bean seed ingestions: a state-wide poison control system's experience. Clin Toxicol (Phila). 2014 Apr;52(4):265-8. doi: 10.3109/15563650.2014.892124. Epub 2014 Mar 2. PubMed PMID: 24579983.
13: Liu YM, Tian D, Bao H, Zhao GL, Wang JX. [Study on chemical constituents of root bark of Discocleidion rufescens]. Zhong Yao Cai. 2012 Nov;35(11):1795-8. Chinese. PubMed PMID: 23627092.
14: Røen BT, Opstad AM, Haavind A, Tønsager J. Serial ricinine levels in serum and urine after ricin intoxication. J Anal Toxicol. 2013 Jun;37(5):313-7. doi: 10.1093/jat/bkt026. Epub 2013 Apr 16. PubMed PMID: 23592744.
15: Pittman CT, Guido JM, Hamelin EI, Blake TA, Johnson RC. Analysis of a ricin biomarker, ricinine, in 989 individual human urine samples. J Anal Toxicol. 2013 May;37(4):237-40. doi: 10.1093/jat/bkt010. Epub 2013 Mar 6. PubMed PMID: 23471955; PubMed Central PMCID: PMC4547525.
16: Hamelin EI, Johnson RC, Osterloh JD, Howard DJ, Thomas JD. Evaluation of ricinine, a ricin biomarker, from a non-lethal castor bean ingestion. J Anal Toxicol. 2012 Nov-Dec;36(9):660-2. doi: 10.1093/jat/bks077. Epub 2012 Sep 26. PubMed PMID: 23014889; PubMed Central PMCID: PMC4561852.
17: Souza KM, Guilhon GM, Santos LS, Cascaes MM, Secco RS, Brasil DS, Andrade EH, Marinho PS, Freire LR, Muller AH. Ricinine and other constituents of Aparisthmium cordatum (Euphorbiaceae). Nat Prod Res. 2013 Mar;27(4-5):364-70. doi: 10.1080/14786419.2012.695368. Epub 2012 Jun 18. PubMed PMID: 22708684.
18: Gao QY, Hu FL, Zhu HH, Liu MQ, Li HX, Hu F. [Control effects of Ricinus communis extracts on Meloidogyne incognita]. Ying Yong Sheng Tai Xue Bao. 2011 Nov;22(11):3033-8. Chinese. PubMed PMID: 22303684.
19: Worbs S, Köhler K, Pauly D, Avondet MA, Schaer M, Dorner MB, Dorner BG. Ricinus communis intoxications in human and veterinary medicine-a summary of real cases. Toxins (Basel). 2011 Oct;3(10):1332-72. doi: 10.3390/toxins3101332. Epub 2011 Oct 24. Review. PubMed PMID: 22069699; PubMed Central PMCID: PMC3210461.
20: Mol HG, Van Dam RC, Zomer P, Mulder PP. Screening of plant toxins in food, feed and botanicals using full-scan high-resolution (Orbitrap) mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2011 Oct;28(10):1405-23. doi: 10.1080/19440049.2011.603704. PubMed PMID: 22007891.

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